Ammoniumbismuthcitrate

Description

Significance within Inorganic and Coordination Chemistry

The significance of ammonium (B1175870) bismuth citrate (B86180) in inorganic and coordination chemistry lies in the multifaceted nature of the bismuth-citrate interaction. The citrate ligand, being a poly-dentate carboxylate, can coordinate to the bismuth center in various modes, including chelating and bridging. scispace.com This leads to the formation of complex three-dimensional networks. scispace.com The study of such compounds contributes to a deeper understanding of the coordination preferences of heavy p-block elements like bismuth, which can exhibit variable coordination numbers and geometries. scispace.com

The stereochemically active 6s² lone pair of electrons in Bi(III) often influences the coordination geometry, leading to distorted structures. ucl.ac.uk This makes the study of bismuth complexes like ammonium bismuth citrate a rich area for investigating the electronic and structural effects in heavy metal coordination chemistry. The formation of bismuth citrate complexes is also pH-dependent, adding another layer of complexity and interest to their study. nih.gov

Historical Overview of Bismuth Citrate Complex Chemistry

The use of bismuth compounds has a long history, but the specific investigation of bismuth citrate complexes from a chemical perspective gained momentum with the development of modern analytical techniques. Early preparations involved reacting bismuth nitrate (B79036) with a solution of ammonium citrate. sibran.ru A significant milestone in the structural characterization of these complexes was the determination of the crystal and molecular structure of ammonium bismuth citrate dihydrate, [(NH₄)⁺Bi(C₆H₄O₇)⁻] · 2H₂O, in 1992. scispace.com This study revealed a three-dimensional network structure where the citrate acts as both a chelating and a bridging ligand. scispace.com

Further research has led to the characterization of various bismuth citrate complexes, including those with different counter-ions and hydration states. acs.org These studies have been crucial in understanding the fundamental chemistry of how bismuth interacts with carboxylate ligands.

Current Research Trajectories in Bismuth Coordination Compounds

Current research in the field of bismuth coordination compounds is vibrant and expanding into several key areas:

Novel Ligand Design: Researchers are exploring the synthesis of new bismuth complexes with a variety of organic ligands beyond citrate, including thiosemicarbazones, hydrazones, and dithiocarbamates. nih.gov These studies aim to understand how different ligand environments influence the structure, stability, and reactivity of the resulting bismuth complexes. mdpi.com

Structural Diversity: A primary focus remains on elucidating the diverse and often complex structures of bismuth coordination compounds. ucl.ac.uk The synthesis and characterization of new complexes continually reveal novel coordination modes and supramolecular assemblies.

Photophysical Properties: There is growing interest in the photophysical properties of bismuth coordination complexes. ucl.ac.uk Their potential as visible-light absorbers is being investigated, driven by bismuth's high spin-orbit coupling. ucl.ac.uk

Catalysis: The catalytic potential of bismuth compounds is an emerging area of research. For instance, cationic bismuth complexes are being explored as electron pair acceptors in reactions involving transition metals. uni-marburg.de

Interactive Data Table: Properties of Ammonium Bismuth Citrate

| Property | Value |

| Molecular Formula | C₁₂H₂₂BiN₃O₁₄ nih.gov |

| Molecular Weight | 641.30 g/mol nih.gov |

| Appearance | White to buff colored powder himedialabs.comlobachemie.com |

| CAS Number | 31886-41-6 himedialabs.com |

Structure

2D Structure

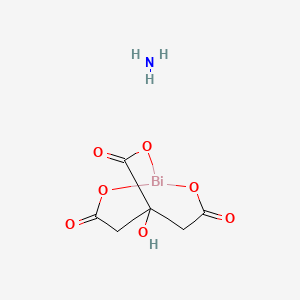

Properties

Molecular Formula |

C6H8BiNO7 |

|---|---|

Molecular Weight |

415.11 g/mol |

IUPAC Name |

azane;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |

InChI |

InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |

InChI Key |

QSBNOZODKXUXSP-UHFFFAOYSA-K |

Canonical SMILES |

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O.N |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation

The interaction between bismuth(III) and citrate (B86180) ions results in a variety of structurally complex compounds, with ammonium (B1175870) bismuth citrate being a prime example. The coordination environment around the central bismuth atom is highly dependent on factors such as pH and the presence of other ions, leading to diverse molecular assemblies.

Coordination Environment of Bismuth(III) in Citrate Complexes

Bismuth(III) is known for its flexible coordination geometry and can exhibit high coordination numbers, typically ranging from 6 to 9. psu.eduscispace.com In citrate complexes, the bismuth atom is typically coordinated by oxygen atoms from both the carboxylate and the hydroxyl groups of the citrate ligand. psu.edupsu.edu The citrate anion, being a polybasic hydroxycarboxylic acid, can be deprotonated to varying degrees, influencing its coordination mode. researchgate.netsmolecule.com

A noteworthy feature in many bismuth citrate structures is the formation of a short, strong covalent bond between the bismuth and the deprotonated alcoholic oxygen of the citrate, with a bond length of approximately 2.12 to 2.13 Å. psu.eduacs.org The coordination sphere of bismuth is often completed by oxygen atoms from the carboxylate groups, which can coordinate in either a monodentate or a bidentate fashion. scispace.com This variability in coordination contributes to the formation of complex structural motifs.

Ligand Chelation Modes of Citrate

The citrate ligand is remarkably versatile in its ability to chelate to metal ions. In ammonium bismuth citrate and related compounds, citrate acts as both a chelating and a bridging ligand, facilitating the formation of extended polymeric networks. psu.eduscispace.com It can coordinate to a single bismuth center through multiple donor atoms or bridge between two or more bismuth centers.

The chelation can involve one or more of the three carboxylate groups and the central hydroxyl group. researchgate.netsmolecule.com The deprotonated hydroxyl group often forms a strong bond with bismuth, while the carboxylate groups can bind in a monodentate fashion (using one oxygen) or a bidentate fashion (using both oxygens). scispace.com This multi-faceted coordination capability is fundamental to the creation of the dimeric and polymeric structures observed in these complexes.

Influence of Ammonium Ions on Coordination

The ammonium ion (NH₄⁺) plays a significant role in the crystal structure of ammonium bismuth citrate, primarily through the formation of extensive hydrogen bonding networks. psu.eduacs.org These ammonium ions are typically located within channels or cavities in the polymeric framework. scispace.com

Polymeric and Supramolecular Architectures

A defining characteristic of ammonium bismuth citrate is its tendency to form intricate polymeric and supramolecular structures. These architectures are built from fundamental dimeric units that self-assemble into larger, more complex arrangements.

Formation of Dimeric Bismuth Citrate Units

The fundamental building block in many bismuth citrate complexes is a stable dinuclear unit, often formulated as [(cit)Bi-Bi(cit)]²⁻. psu.edupsu.edu In these dimers, two bismuth centers are bridged by two citrate ligands. The formation of these dimeric units is a recurring theme in the solid-state chemistry of bismuth citrates and serves as the foundation for their polymeric structures. psu.edu These dimeric units are pre-formed entities that can then link together to form larger assemblies.

Polymeric Assembly Mechanisms

The dimeric bismuth citrate units can further assemble into one-, two-, or three-dimensional polymeric networks. psu.edupsu.edu This assembly is typically achieved through the bridging action of the citrate ligands, where a carboxylate group from a citrate in one dimer coordinates to a bismuth center in an adjacent dimer. This results in the formation of continuous polymeric chains or sheets. psu.edu The resulting polymeric frameworks often contain channels and cavities that can accommodate counter-ions, such as ammonium, and solvent molecules like water. psu.eduscispace.com

Crystal Structure Analysis of Bismuth Citrate Complexes

One well-characterized example is ammonium bismuth citrate dihydrate, [(NH₄)⁺Bi(C₆H₄O₇)⁻]·2H₂O. scispace.com Its crystal structure reveals a three-dimensional network where the citrate ligand acts as both a chelating and a bridging ligand. scispace.com The ammonium ions and water molecules are situated in channels within this polymeric structure. scispace.com The table below summarizes key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | (NH₄)Bi(C₆H₄O₇)·2H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.805 |

| b (Å) | 12.544 |

| c (Å) | 10.401 |

| **β (°) ** | 91.27 |

| Z | 8 |

| Data obtained from Herrmann et al. (1992) scispace.com |

The structural analysis of various bismuth citrate complexes, including those with mixed cations like potassium and ammonium, consistently shows the presence of dimeric bismuth citrate units that assemble into polymeric architectures. The specific arrangement and dimensionality of these polymers can be influenced by the cations present and the crystallization conditions. acs.org

Solution Chemistry and Equilibrium Studies

The chemistry of ammonium bismuth citrate in aqueous solutions is complex, characterized by the formation of various polynuclear complexes and a strong dependence on pH. The dissolution of the relatively insoluble bismuth citrate is facilitated by aqueous ammonia (B1221849), which leads to the formation of soluble complex species. google.com The resulting solution's properties and the specific bismuth complexes present are governed by a series of equilibria, including ligand association/dissociation and protonation/de-protonation reactions. psu.edursc.org

In aqueous environments, ammonium bismuth citrate does not typically exist as a simple monomeric species. Instead, it forms intricate cluster complexes. Research has identified several distinct polynuclear arrangements, highlighting the tendency of bismuth and citrate ions to aggregate into larger, stable structures.

One significant finding is the isolation and structural characterization of a large, polymeric bismuth-oxo citrate cluster. From an aqueous solution containing bismuth citrate and ammonia, a compound with the formula (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀ was crystallized. researchgate.net The core of this structure is a dodecanuclear bismuth-oxo cluster, [Bi₁₂O₈]¹²⁻, where citrate ligands bridge the bismuth centers, resulting in a complex polymeric network. researchgate.net

In addition to this large cluster, dinuclear bismuth citrate units are fundamental building blocks observed in various solid-state structures crystallized from aqueous solutions. At a pH of approximately 3, colloidal bismuth subcitrate (CBS), which contains ammonium ions, has been shown to feature dinuclear [Bi(cit)₂Bi]²⁻ units that assemble into a three-dimensional polymer. nih.govmdpi.com Another characterized ammonium-containing compound, (NH₄)₄Bi(cit)(Hcit)(H₂O)₂, also features a dinuclear subunit. researchgate.net The formation of these clusters and agglomerates in solution is not solely a feature of crystallization; small-angle X-ray scattering (SAXS) studies on aqueous solutions of bismuth ammonium potassium citrate have confirmed the presence of resistant agglomerates, whose size and structure are dependent on the solution's concentration. researchgate.net

Table 1: Examples of Ammonium Bismuth Citrate Cluster Complexes

| Compound Formula | Cluster Type | Key Structural Features |

|---|---|---|

| (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀ | Dodecanuclear Bismuth-Oxo Cluster | Anionic cluster unit [Bi₁₂O₈(cit⁴⁻)₈]¹²⁻ forming a polymeric structure through citrate bridges. researchgate.net |

| K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O | Dinuclear | Contains [Bi(cit)₂Bi]²⁻ units that assemble into a 3D polymer. nih.gov |

| (NH₄)₄Bi(cit)(Hcit)(H₂O)₂ | Dinuclear | The asymmetric unit pairs into a dinuclear subunit. researchgate.net |

pH-Dependent Species Distribution and De-protonation Equilibria

The distribution of bismuth citrate species in solution is highly sensitive to pH. This dependence is a result of de-protonation equilibria involving the carboxylic acid and hydroxyl groups of the citrate ligand. The solubility of bismuth(III) itself is strongly pH-dependent, exhibiting a minimum in the pH range of 2 to 3.5. acs.org

Studies on related bismuth(III) citrate systems demonstrate the existence of rapid de-protonation equilibria across a range of pH values. psu.edursc.orghku.hk Polarographic analysis of bismuth(III) citrate complexes indicates a rapid equilibrium between at least two species in the pH range of 1 to 5.8, suggested to be an equilibrium such as [Bi(Hcit)] ⇌ [Bi(cit)]⁻ + H⁺. psu.edu This indicates that as the pH increases, the citrate ligand progressively de-protonates, which in turn influences the structure and charge of the resulting bismuth complex.

Table 2: pH-Dependent Behavior of Bismuth Citrate Species in Aqueous Solution

| pH Range | Observed Phenomena | Predominant Species/Equilibria (Inferred) |

|---|---|---|

| 1.0 - 5.8 | Rapid de-protonation equilibrium detected by polarography. psu.edursc.org | [Bi(Hcit)] ⇌ [Bi(cit)]⁻ + H⁺ |

| ~3.0 | Crystallization of dinuclear units like [Bi(cit)₂Bi]²⁻. nih.govmdpi.com | Dinuclear bismuth citrate complexes |

| > 5.8 | Appearance of a second type of bismuth citrate complex in polarograms. psu.edu | Shift in equilibrium to different complex species |

Synthetic Methodologies

Hydrothermal Synthesis Routes

Information regarding the specific application of hydrothermal synthesis routes for the production of Ammoniumbismuthcitrate is not detailed in the available research literature.

Solvothermal Preparation Approaches

The solvothermal preparation of this compound is not extensively documented in scientific literature, with other methods being more commonly described for its synthesis.

Precipitation and Solid-Liquid Reaction Methods

Precipitation and solid-liquid reactions are well-established methods for synthesizing bismuth citrates. The synthesis often involves a two-step process: the initial production of bismuth citrate (B86180), followed by its conversion to this compound.

One common precipitation method involves the reaction of a bismuth-containing nitrate (B79036) solution with a solution of citric acid or an alkali metal citrate. For instance, Bismuth Citrate (BiC6H5O7) can be precipitated from nitric acid solutions by adding a solution of ammonium (B1175870) citrate and subsequently heating the mixture sibran.ru. The conditions for this precipitation, such as pH and temperature, are critical for forming the desired compound. Complete precipitation of Bismuth Citrate is typically achieved in an acidic medium at a pH of approximately 0.6 and a temperature of 60±5 °C sibran.rusibran.ru.

Solid-liquid reaction methods are also frequently employed. A key approach involves treating solid Bismuth Citrate with an aqueous solution of ammonium hydroxide to yield this compound google.comgoogle.com. This process is typically carried out by stirring bismuth citrate powder in water and adding an ammonia (B1221849) solution until the solid dissolves, indicating the formation of the soluble this compound complex google.com. The reaction can be optimized by controlling the reactant ratios, resulting in the formation of a paste that is then dried at temperatures between 60-120 °C google.com. Another solid-liquid pathway uses oxohydroxobismuth (III) nitrate as a starting material, which is treated with an aqueous solution of citric acid to produce high-purity Bismuth Citrate sibran.rusibran.ru.

The table below outlines the key parameters for a solid-liquid method to produce this compound from Bismuth Citrate.

| Parameter | Value | Purpose | Reference |

| Reactants | Solid Bismuth Citrate, Aqueous Ammonium Hydroxide | To form the ammonium salt of bismuth citrate. | google.com |

| Molar Ratio (NH₄OH:Bi-Citrate) | 1.0 - 1.5 | To ensure complete reaction without excessive reagent use. | google.com |

| Weight Ratio (Liquid:Solid) | 0.96 - 2.5 | To achieve the desired product consistency (paste). | google.com |

| Drying Temperature | 60 - 120 °C | To remove water and isolate the final solid product. | google.com |

Role as a Bismuth Precursor in Material Synthesis

This compound serves as a valuable precursor for the synthesis of various bismuth-containing materials due to its solubility and reactivity.

A significant application is in the production of bismuth nanoparticles (BiNPs). This compound is used as the bismuth source in an aqueous solution, which is then reduced by an agent like sodium borohydride (B1222165) to form stable nanoparticles acs.org. These nanoparticles have potential applications in catalysis acs.org.

The closely related Bismuth Citrate, from which this compound is derived, is a known precursor in the synthesis of high-temperature superconducting materials sibran.ru. Furthermore, this compound has been identified as a catalyst in the manufacturing of hydrogen peroxide cymitquimica.combiosynth.com.

The synthesis pathway often involves using other bismuth compounds as precursors for this compound itself. For example, high-purity bismuth oxohydroxonitrates can be used to first produce Bismuth Citrate through solid-liquid reactions, which is then converted to the ammonium salt sibran.ru.

Control of Morphology and Crystallinity during Synthesis

The control over the crystal structure and morphology of bismuth citrate compounds is crucial for their application and can be managed by adjusting synthesis conditions. Research has led to the characterization of several complex this compound structures.

For example, a polymeric bismuth citrate compound, (NH4)12Bi12O8(cit4-)810, was obtained from an aqueous solution of bismuth citrate in the presence of ammonia. Its crystal structure was determined using X-ray analysis researchgate.net. Another characterized compound is (NH4)4Bi(cit)-(Hcit)(H2O)2 researchgate.net. The crystallographic data for these compounds are detailed in the table below.

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

| (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀ | Rhombohedral | R-3 | a = b = 17.807 Å, c = 31.596 Å | researchgate.net |

| (NH₄)₄Bi(cit)-(Hcit)(H₂O)₂ | Monoclinic | P2(1)/c | a = 8.998 Å, b = 9.492 Å, c = 27.021 Å, β = 99.42° | researchgate.net |

The formation of different structural types can be directed by the ratio of bismuth to citrate and the concentration of ammonia in the reaction solution researchgate.net. While not specific to the ammonium salt, studies on Bismuth Citrate have shown that reaction temperature can influence crystal morphology; plate-like crystals formed at 23 °C were found to increase in size when the temperature was raised to 50 °C sibran.ru. This indicates that temperature is a key parameter for controlling the particle size and crystallinity of bismuth citrate derivatives.

Advanced Analytical and Spectroscopic Characterization

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone for the structural analysis of crystalline materials, providing detailed information about atomic arrangement, crystal structure, and phase purity. For a complex coordination polymer like ammonium (B1175870) bismuth citrate (B86180), various XRD methods are employed to characterize its solid-state architecture.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is an essential technique for identifying crystalline phases and determining the unit cell dimensions of a material. Studies on ammonium bismuth citrate have revealed complex polymeric structures. One notable form is a dodecanuclear bismuth-oxo citrate cluster, (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀. This compound was identified through X-ray analysis, which showed it crystallizes in the rhombohedral space group R3̅. researchgate.net The polymeric structure is formed by carboxylate bridges from the citrate ligands, linking anionic dodecanuclear bismuth-oxo citrate cluster units. researchgate.net

The crystallographic data determined for this polymeric ammonium bismuth citrate compound are summarized in the table below. researchgate.net

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3̅ |

| a, b (Å) | 17.807(3) |

| c (Å) | 31.596(6) |

| Volume (ų) | 8684(4) |

| Z (Formula units) | 3 |

This table presents the lattice parameters for the polymeric bismuth citrate compound (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀ as determined by X-ray analysis. researchgate.net

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate nanoscale density differences in a sample, providing information on the size, shape, and distribution of nanoparticles or molecular aggregates in solution. wikipedia.org While specific SAXS studies focusing solely on ammonium bismuth citrate are not extensively documented in the reviewed literature, research on the closely related bismuth ammonium potassium citrate in aqueous solutions has been conducted. These investigations, utilizing synchrotron radiation, revealed the existence of resistant agglomerates in the solution. unibe.ch The study found that the structure and size of these agglomerates are dependent on the concentration of the solution, demonstrating the utility of SAXS in understanding the colloidal behavior of such complexes. unibe.ch

Synchrotron Radiation X-ray Diffraction

For materials with highly complex crystal structures, the high intensity and resolution of synchrotron radiation X-ray sources are invaluable. The determination of the intricate structure of the dodecanuclear cluster of ammonium bismuth citrate, (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀, benefited from detailed X-ray analysis. researchgate.net Synchrotron-based techniques are particularly powerful for revealing the electronic structure and local coordination environment of heavy atoms like bismuth in various compounds. iaea.org High-energy resolution X-ray absorption spectroscopy performed at synchrotron facilities can precisely determine oxidation states and the nature of Bi-ligand bonds by resolving fine features in the absorption edge. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atoms in molecules. Both solid-state and solution-state NMR techniques provide complementary information on the structure and dynamics of ammonium bismuth citrate.

Solid-State Cross Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR

Solid-state NMR, particularly with Cross Polarization/Magic Angle Spinning (CP/MAS), allows for the high-resolution analysis of insoluble or poorly soluble materials. This technique enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions that broaden signals in the solid state. While specific CP/MAS ¹³C NMR studies on ammonium bismuth citrate were not found in the searched literature, the technique has been successfully applied to related bismuth citrate complexes containing protonated amine moieties. researchgate.net In those studies, solid-state CP/MAS ¹³C NMR was used to identify the embedded organic cations within the polymeric frameworks, demonstrating its capability to elucidate the complete composition of these complex materials. researchgate.net

Diffusion-Ordered 2D [¹H,¹³C] HSQC NMR Spectroscopy for Solution Studies

The behavior of ammonium bismuth citrate in aqueous solution is complex and highly dependent on conditions such as pH and concentration. Solution NMR studies, using ¹H and ¹³C spectroscopy, have provided significant insights into these dynamics. researchgate.net

Research on the solution behavior of the polymeric ammonium bismuth citrate cluster has shown:

pH Dependence: At a low pH (below 7), rapid ligand exchange occurs, where all citrate ligands are averaged on the NMR timescale. researchgate.net At a high pH, the citrate ligands are only weakly coordinated to the Bi(III) ion. researchgate.net

Concentration Effects: In highly concentrated solutions under basic conditions, both coordinated and uncoordinated citrate species can be detected. researchgate.net As the solution is diluted, the large Bi₁₂ clusters can disaggregate and undergo hydrolytic decomposition, releasing free citrate. researchgate.net

Ligand Exchange: The addition of excess free citrate to a solution containing the bismuth citrate clusters can cause the complete decomposition of the cluster species, leading to a rapid ligand exchange process where all citrate molecules become averaged on the NMR timescale. researchgate.net

While Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for discriminating between molecules based on their diffusion coefficients and would be well-suited for studying the aggregation states of these clusters, specific studies employing 2D [¹H,¹³C] HSQC DOSY on ammonium bismuth citrate were not identified in the performed search. However, DOSY has been used in studies where ammonium bismuth citrate was a precursor for bismuth foam catalysts, indicating its applicability in systems containing this compound. unibe.chscribd.com

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural information of compounds. For complex coordination compounds like Ammoniumbismuthcitrate, soft ionization techniques are particularly crucial to prevent fragmentation of the intact molecule.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, thermally labile molecules such as bismuth-containing complexes. nih.govunca.edu It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the study of intact complex ions. researchgate.net In the analysis of this compound, ESI-MS can be used to identify various bismuth-citrate cluster ions and to probe the stoichiometry of the complex in solution.

The technique is sensitive to the solution's pH and concentration, which can influence the aggregation state of the bismuth clusters. researchgate.net Studies on related bismuth-thiolate-carboxylate complexes have demonstrated ESI-MS's capability to identify a wide range of multi-bismuth, multi-ligand cluster ions, defining new areas in bismuth chemistry. nih.gov For this compound, one would expect to observe ions corresponding to the intact complex, as well as various cluster formations and adducts with solvent molecules. The resulting mass spectrum typically displays a series of peaks, each representing a specific mass-to-charge (m/z) ratio.

Table 1: Hypothetical ESI-MS Peak Assignments for this compound Species This table is illustrative, based on typical behavior of related metal-citrate complexes in ESI-MS.

| m/z (mass/charge) | Proposed Ion Species | Notes |

| [Value] | [Bi(C₆H₅O₇)(NH₄)]⁺ | Monomeric complex with one ammonium ion |

| [Value] | [Bi(C₆H₅O₇)₂]⁻ | Complex with two citrate ligands |

| [Value] | [Bi₂(C₆H₅O₇)₂(NH₄)]⁺ | Dinuclear bismuth-citrate cluster |

| [Value] | [Bi₁₂(cit)₈(NH₄)₁₂]ⁿ⁺ | Example of a larger polynuclear cluster ion |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the ammonium ions (NH₄⁺) and the citrate ligand.

Analysis of the FTIR spectrum of solid ammonium citrate reveals key vibrational modes. researchgate.net The presence of the citrate backbone would be confirmed by strong, broad absorption bands for the carboxylate groups (COO⁻), typically appearing in the region of 1650-1550 cm⁻¹ (asymmetric stretching) and 1450-1300 cm⁻¹ (symmetric stretching). The O-H stretching vibrations from the hydroxyl group and any water of hydration would be visible as a broad band in the 3500-3200 cm⁻¹ region. sibran.ru The N-H stretching vibrations of the ammonium ion are expected in the 3200-3000 cm⁻¹ range, while N-H bending vibrations appear around 1400 cm⁻¹. walshmedicalmedia.com The coordination of the citrate ligand to the bismuth ion would likely cause shifts in the positions and intensities of the carboxylate bands compared to free citric acid or a simple ammonium citrate salt. sibran.ruatamanchemicals.com

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques provide high-resolution imaging of a material's morphology and structure.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of a sample. For this compound powder, SEM analysis would reveal details about particle size, shape, and surface texture. Studies on related compounds, such as bismuth subnitrate and bismuth oxide, show that SEM can effectively distinguish different morphologies, for instance, briquette-like shapes versus coral reef-like structures composed of agglomerated smaller particles. researchgate.net This technique is essential for quality control in the synthesis of the compound, ensuring consistency in its physical form.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of a material. To perform TEM analysis on this compound, the sample would need to be prepared as an ultra-thin section. TEM could potentially reveal information about the crystalline nature of the particles, identify any defects within the crystal lattice, and provide insights into the arrangement of the bismuth-citrate clusters at a nanoscale level. researchgate.net

Thermal Analysis: Thermogravimetry (TG)

Thermogravimetry (TG) is an analytical technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition profile of compounds.

The thermal decomposition of this compound would involve several stages, including dehydration and the breakdown of the organic and ammonium components. TGA studies on bismuth citrate have identified two main decomposition stages. researchgate.net The first stage is associated with the combustion of the citrate moiety to form bismuth(III) oxide (Bi₂O₃) and some intermediate species like bismuth(III) carbonate. researchgate.net A second stage involves the further reaction of any partially combusted material to the final Bi₂O₃ residue. researchgate.net

Research on various ammonium citrates (tribasic, dibasic, and dihydrogen) indicates that their decomposition occurs in a major step between 185–201 °C, involving the loss of ammonia (B1221849) and water. unca.edu The thermal profile of this compound would be a composite of these behaviors, with initial mass loss likely corresponding to the release of water molecules, followed by the simultaneous or sequential decomposition of the ammonium and citrate components, ultimately leaving a residue of bismuth oxide at high temperatures. sibran.ru

Table 2: Expected Thermal Decomposition Stages for this compound from TGA This table is a synthesized representation based on TGA data for bismuth citrate and ammonium citrates. unca.eduresearchgate.net

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Final Residue |

| < 150 | Variable | Loss of adsorbed and hydration water. | Dehydrated Compound |

| 180 - 300 | Significant | Decomposition of ammonium ions (loss of NH₃) and initial breakdown of the citrate ligand. | Intermediate bismuth compounds (e.g., carbonates) |

| 300 - 500 | Significant | Combustion of remaining organic fragments. | Bismuth(III) Oxide (Bi₂O₃) |

Reactivity and Chemical Transformations

Redox Reactions and Bismuth Oxidation States

The chemistry of ammonium (B1175870) bismuth citrate (B86180) is intrinsically linked to the redox behavior of its central bismuth ion. Bismuth most commonly exists in the +3 and +5 oxidation states, with the +3 state being the more stable and prevalent in compounds like ammonium bismuth citrate. libretexts.org However, the ability of bismuth to cycle between different oxidation states is a key aspect of its reactivity and is increasingly being explored in the field of organic synthesis. nih.gov

While the direct redox cycling of the bismuth center within the ammonium bismuth citrate complex is not extensively detailed in isolation, the principles of bismuth redox catalysis can be applied. It is understood that bismuth can participate in redox cycles, such as Bi(III)/Bi(V) and even more transient Bi(II)/Bi(III) cycles. nih.gov For instance, a Bi(III) catalyst can be oxidized to a Bi(V) species, facilitate a reaction, and then be reduced back to Bi(III), completing the catalytic cycle. nih.gov This reactivity highlights the potential for the bismuth ion in ammonium bismuth citrate to act as an oxidizing or reducing agent under appropriate conditions. The citrate ligand, being a polyprotic carboxylate, can influence the redox potential of the Bi(III)/Bi(V) couple, but the fundamental capacity for redox transformation remains a characteristic feature of the bismuth center.

The table below summarizes the key oxidation states of bismuth relevant to its redox chemistry.

| Oxidation State | Electron Configuration | Stability | Role in Redox Reactions |

| Bi(III) | [Xe] 4f¹⁴ 5d¹⁰ 6s² | Most stable oxidation state. libretexts.org | Can be oxidized to Bi(V). |

| Bi(V) | [Xe] 4f¹⁴ 5d¹⁰ | Less stable, strong oxidizing agent. | Can be reduced to Bi(III). |

| Bi(II) | [Xe] 4f¹⁴ 5d¹⁰ 6s¹ | Transient, reactive intermediate. | Participates in Bi(II)/Bi(III) redox cycles. nih.gov |

Degradation Pathways in Acidic Environments

Ammonium bismuth citrate exhibits distinct behavior in acidic environments, leading to the degradation of its complex structure. At a low pH (less than 7), bismuth citrate compounds undergo rapid ligand exchange. researchgate.net This means the citrate ligands, which are coordinated to the bismuth ion in the complex, begin to detach and reattach at a fast rate. On the NMR timescale, this rapid exchange makes all the citrate ligands appear chemically equivalent, a phenomenon described as being "averaged." researchgate.net

This process signifies a breakdown of the well-defined coordination environment around the bismuth ion that exists in the solid state or at neutral pH. The protonation of the carboxylate groups of the citrate ligand in acidic conditions weakens their ability to coordinate to the positively charged Bi(III) center, facilitating their dissociation. This can lead to the formation of various bismuth-oxo-citrate clusters and eventually, the release of free citrate ions into the solution. researchgate.net In highly acidic solutions, the equilibrium will be significantly shifted towards the dissociated species, effectively leading to the degradation of the original ammonium bismuth citrate complex.

Interactions with Other Chemical Species (Non-Biological System Focus)

In non-biological systems, ammonium bismuth citrate can interact with various chemical species, leading to the formation of new products. A prominent example is its reaction with reducing agents. When ammonium bismuth citrate is treated with a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous solution, the bismuth(III) ions are reduced to elemental bismuth (Bi⁰), resulting in the formation of bismuth nanoparticles. acs.orgscispace.com

Stabilizing agents are often used in conjunction with this reaction to control the size and prevent the agglomeration of the newly formed nanoparticles. Soluble starch, for example, has been shown to be an effective stabilizer in this process. acs.orgscispace.com The starch molecules adsorb onto the surface of the bismuth nanoparticles, providing a protective layer that prevents them from clumping together. This interaction is crucial for obtaining a stable colloidal suspension of the nanoparticles.

The formation of ammonium bismuth citrate itself involves the interaction of bismuth salts with a source of citrate and ammonia (B1221849). For instance, it can be prepared by treating bismuth citrate with an aqueous solution of ammonium hydroxide. google.com The concentration and ratios of the reactants influence the final product composition.

Formation of Bismuth Nanoparticles from Ammonium Bismuth Citrate

Ammonium bismuth citrate serves as a convenient precursor for the synthesis of bismuth nanoparticles (BiNPs). A common method involves the chemical reduction of the bismuth(III) ions in an aqueous solution of ammonium bismuth citrate. acs.org This process is typically carried out at room temperature.

The synthesis procedure involves dissolving ammonium bismuth citrate in water. A stabilizing agent, such as soluble starch, is then added to the solution with stirring. acs.org Subsequently, a reducing agent, most commonly sodium borohydride (NaBH₄), is introduced. The borohydride ions reduce the Bi(III) ions from the citrate complex to metallic bismuth (Bi⁰), leading to the nucleation and growth of nanoparticles. acs.org The presence of the stabilizer is critical to control the particle size and prevent aggregation. acs.orgscispace.com The resulting bismuth nanoparticles can be characterized by various techniques, including transmission electron microscopy (TEM) and X-ray diffraction (XRD), to determine their size, shape, and crystalline structure. acs.org

The table below outlines the typical components and their roles in the synthesis of bismuth nanoparticles from ammonium bismuth citrate.

| Component | Chemical Formula | Role in Synthesis |

| Ammonium Bismuth Citrate | (NH₄)₃Bi(C₆H₅O₇)₂ | Source of Bismuth(III) ions. |

| Sodium Borohydride | NaBH₄ | Reducing agent; reduces Bi(III) to Bi(0). acs.org |

| Soluble Starch | (C₆H₁₀O₅)n | Stabilizing agent; prevents nanoparticle aggregation. acs.orgscispace.com |

| Water | H₂O | Solvent for the reaction. |

Theoretical and Computational Chemistry

Quantum-Chemical Calculations for Electronic Structure and Bonding

Quantum-chemical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonds within ammonium (B1175870) bismuth citrate (B86180). These calculations, often employing Density Functional Theory (DFT), offer a detailed understanding of the distribution of electrons and the energies of molecular orbitals.

A key feature of the bismuth atom in its +3 oxidation state is the presence of a stereochemically active 6s² lone pair of electrons. Quantum-chemical calculations are crucial in modeling the influence of this lone pair on the coordination geometry and the electronic properties of the complex. The lone pair's presence can lead to distortions in the coordination sphere, affecting bond lengths and angles, which can be accurately predicted through these computational methods.

The electronic structure of bismuth citrate complexes is characterized by the interaction between the bismuth 6p orbitals and the oxygen 2p orbitals of the citrate ligand. DFT calculations can map the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and kinetic stability of the complex. While specific calculations for ammonium bismuth citrate are not widely published, studies on related bismuth complexes provide insights into the expected electronic characteristics.

Table 1: Representative Electronic Properties from Quantum-Chemical Calculations on Bismuth Complexes (Note: Data is illustrative of typical values obtained for bismuth coordination complexes and not specific to ammonium bismuth citrate, for which detailed computational studies are not publicly available.)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV to -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV to -2.0 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.8 eV to 5.3 eV | Correlates with the chemical stability and reactivity. |

| Mulliken Charge on Bi | +1.2 to +1.5 | Represents the partial positive charge on the bismuth atom, indicating the ionicity of the Bi-O bonds. |

Computational Modeling of Coordination Geometries and Stability

Computational modeling is a powerful tool for determining the stable three-dimensional arrangements of atoms in ammonium bismuth citrate and for assessing the thermodynamic stability of different potential structures. The starting point for such calculations is often experimental data from X-ray crystallography. For instance, the crystal structure of ammonium bismuth citrate dihydrate, [(NH₄)⁺Bi(C₆H₄O₇)⁻] · 2H₂O, reveals a complex polymeric network where the citrate ligand bridges multiple bismuth centers.

Using this structural information, computational chemists can perform geometry optimizations to find the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For bismuth citrate complexes, the coordination of the bismuth ion by the oxygen atoms of the carboxylate and hydroxyl groups of the citrate ligand is of particular interest. The citrate ligand can act as a multidentate chelating agent, leading to the formation of stable ring structures with the bismuth ion.

Table 2: Typical Calculated and Experimental Coordination Geometries for Bismuth Citrate Complexes (Note: This table presents a generalized view based on known structures of bismuth citrates. Specific computational data for ammonium bismuth citrate is not readily available.)

| Parameter | Typical Calculated Range | Typical Experimental Range |

| Bi-O (carboxylate) Bond Length | 2.2 Å - 2.6 Å | 2.1 Å - 2.7 Å |

| Bi-O (hydroxyl) Bond Length | 2.1 Å - 2.4 Å | 2.0 Å - 2.5 Å |

| O-Bi-O Bond Angle | 70° - 160° | 65° - 165° |

| Coordination Number of Bi | 6 - 9 | 6 - 9 |

Theoretical Prediction of Material Properties Derived from Bismuth Citrate Precursors

Ammonium bismuth citrate serves as a valuable precursor in the synthesis of various functional materials, most notably bismuth oxide (Bi₂O₃) and bismuth-containing mixed-metal oxides. Theoretical and computational chemistry plays a pivotal role in predicting the properties of these resulting materials and in understanding the transformation process from the precursor to the final product.

Ab initio calculations can be used to model the thermal decomposition of ammonium bismuth citrate. By calculating the reaction energies and activation barriers for different decomposition pathways, it is possible to predict the conditions under which the precursor will transform into the desired material and to identify potential intermediate phases. For example, in the synthesis of bismuth ferrite (B1171679) (BiFeO₃) from bismuth-iron citrate precursors, thermodynamic modeling has been used to understand the formation of competing impurity phases like Bi₂Fe₄O₉. escholarship.org Such calculations can guide the experimental conditions to favor the formation of the pure desired phase. escholarship.org

Furthermore, once the final material is formed, its properties can be predicted using solid-state computational methods. For instance, the electronic band structure, density of states, and optical properties of bismuth oxide can be calculated to assess its potential for applications in photocatalysis, gas sensing, and electronics. These theoretical predictions can accelerate the discovery and design of new materials with tailored properties.

| Material | Predicted Property | Theoretical Value | Potential Application |

| α-Bi₂O₃ | Band Gap | 2.85 eV | Photocatalysis, Pigments |

| β-Bi₂O₃ | Ionic Conductivity | High | Solid Oxide Fuel Cells |

| BiFeO₃ | Band Gap | ~2.7 eV | Multiferroics, Photovoltaics |

| Bi₂O₂CO₃ | Formation Energy | Favorable under certain conditions | Intermediate in BFO synthesis escholarship.org |

Non Clinical Applications in Chemical and Materials Science

Precursor for Metal Oxide and Chalcogenide Nanosheets

The compound is instrumental in the bottom-up synthesis of two-dimensional (2D) nanomaterials, such as metal oxide and chalcogenide nanosheets. These materials are of great interest due to their high surface-area-to-volume ratio and unique electronic and optical properties, which are beneficial for a range of applications.

Ammonium (B1175870) bismuth citrate (B86180) is employed as a bismuth source in the hydrothermal synthesis of bismuth titanate (Bi₄Ti₃O₁₂) nanosheets belonging to the Aurivillius phase family of perovskites. In a typical synthesis, ammonium bismuth citrate (C₆H₁₀BiNO₈) and a titanium source, such as K₂Ti₆O₁₃ nanofibers, are reacted under hydrothermal conditions rsc.org. The citrate complex plays a key role in controlling the morphology of the resulting material. Research suggests that the citrate-derived ions ((C₆H₁₀NO₈)³⁻) preferentially adsorb onto specific crystallographic planes—in this case, the (010) planes—which inhibits growth in that direction and promotes the formation of sheet-like structures rsc.org.

This method can yield highly (010) exposed single-crystalline Bi₄Ti₃O₁₂ nanosheets. Prolonged hydrothermal treatment can lead to the deposition of metallic bismuth on the surfaces of the nanosheets as the precursors in the solution are consumed and the (Bi₂O₂) ²⁺ slabs undergo exfoliation and recrystallization rsc.org. The resulting Bi@Bi₄Ti₃O₁₂ composite nanosheets demonstrate enhanced photocatalytic properties rsc.org.

Table 1: Synthesis Parameters for Bi₄Ti₃O₁₂ Nanosheets

| Parameter | Description | Reference |

|---|---|---|

| Bismuth Precursor | Ammonium Bismuth Citrate (C₆H₁₀BiNO₈) | rsc.org |

| Titanium Precursor | K₂Ti₆O₁₃ Nanofibers | rsc.org |

| Synthesis Method | Hydrothermal Route | rsc.org |

| Morphology Control | Preferential adsorption of (C₆H₁₀NO₈)³⁻ ions on (010) planes | rsc.org |

| Final Product | Bi@Bi₄Ti₃O₁₂ Nanosheets | rsc.org |

Ammonium bismuth citrate is also a key bismuth source for the synthesis of 2D bismuth oxychalcogenide nanosheets, specifically bismuth oxysulfide (Bi₂O₂S) and bismuth oxyselenide (Bi₂O₂Se). These materials are valued for their high electron mobility and stability, making them suitable for optoelectronic devices. A mild hydrothermal method is often utilized, where ammonium bismuth citrate provides the bismuth ions.

In this process, the citrate-containing organic component, [(NH₃)₂C₆H₇O₇]³⁻, is thought to intercalate between the layers of the forming Bi₂O₂S or Bi₂O₂Se. This intercalation physically restricts crystal growth along the c-axis, thereby promoting the formation of 2D nanosheets. This facile synthesis route has been used to successfully produce Bi₂O₂S and Bi₂O₂Se nanosheets with lateral sizes exceeding 2.0 µm and thicknesses of approximately 5.0 nm.

Role in Catalysis

The application of ammonium bismuth citrate extends significantly into the field of catalysis, primarily as a precursor for synthesizing catalytically active bismuth nanoparticles. These nanocatalysts are explored for their efficacy in various chemical transformations.

Ammonium bismuth citrate is a preferred starting material for the facile, aqueous-phase synthesis of elemental bismuth nanoparticles (BiNPs) and nanodots. These nanoparticles serve as heterogeneous catalysts. A common method involves the chemical reduction of ammonium bismuth citrate with a reducing agent like sodium borohydride (B1222165) in an aqueous solution acs.org. To prevent aggregation and control the size of the nanoparticles, a stabilizing agent such as soluble starch is often added to the reaction mixture acs.org.

Research has shown that this approach can successfully produce ultrasmall, quasi-spherical bismuth nanoparticles acs.org. While the use of ammonium bismuth citrate as the precursor is effective, it may result in a more polydisperse particle size distribution compared to other bismuth sources acs.org. The resulting nanodots can have a mean particle size in the range of 3 to 6 nm acs.org.

Table 2: Characteristics of Bismuth Nanocatalysts from Ammonium Bismuth Citrate

| Characteristic | Finding | Reference |

|---|---|---|

| Synthesis Method | Aqueous-phase chemical reduction | acs.orgacs.org |

| Precursor | Ammonium Bismuth Citrate | acs.orgacs.org |

| Reducing Agent | Sodium Borohydride (NaBH₄) | acs.org |

| Morphology | Quasi-spherical nanoparticles/nanodots | acs.org |

| Size Distribution | Polydisperse, with sizes ranging from 2 to 5.5 nm | acs.org |

| Crystal Structure | Rhombohedral phase of elemental Bi | acs.org |

Bismuth-based nanocatalysts are recognized for their potential in selective chemical reactions, including reduction and hydrogenation. Nanoparticles derived from ammonium bismuth citrate have demonstrated high catalytic activity in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in the presence of NaBH₄, a model reaction for catalytic performance evaluation acs.orgacs.org.

While the direct reduction of nitroaromatics using NaBH₄ is a well-documented application, the broader field for bismuth nanocatalysts includes selective hydrogenation using molecular hydrogen (H₂). Bismuth nanoparticles are being investigated as sustainable catalysts for the selective hydrogenation of nitroarenes to arylamines and the chemoselective hydrogenation of carbon-carbon double bonds in various olefins dntb.gov.uaacs.org. The unique electronic configuration and stability of bismuth make it a promising, low-toxicity, and cost-effective alternative to traditional noble metal catalysts for these important chemical transformations acs.org.

Ammonium bismuth citrate plays a vital indirect role in photocatalysis by serving as a precursor to advanced photoactive materials. The Bi₄Ti₃O₁₂ and bismuth oxychalcogenide nanosheets synthesized from this compound are semiconductors with significant photocatalytic potential.

Bismuth-based semiconductors like Bi₄Ti₃O₁₂ are effective photocatalysts due to their unique layered Aurivillius-type crystal structure. This structure can induce an internal static electric field, which promotes the efficient separation and transfer of photogenerated electron-hole pairs, a critical step in the photocatalytic process. Furthermore, the electronic structure of many bismuth-based materials features a valence band formed by hybrid O 2p and Bi 6s orbitals. This hybridization enhances the mobility of photogenerated holes, further boosting photocatalytic activity. These materials are active under visible light, making them suitable for applications in environmental remediation, such as the degradation of organic pollutants rsc.org.

Components in Advanced Materials Science

In the realm of materials science, ammonium bismuth citrate serves as a precursor and component in the synthesis of several advanced materials, leveraging the properties of bismuth in innovative technologies.

Use in Dye-Sensitized Solar Cells (DSSCs)

While the direct application of ammonium bismuth citrate in dye-sensitized solar cells (DSSCs) is not extensively documented in scientific literature, various other bismuth-based compounds are actively researched to enhance DSSC performance. Bismuth compounds are explored for their potential to improve light-harvesting characteristics and charge transport within the solar cell architecture. For instance, bismuth ferrite (B1171679) (BiFeO₃) is noted for its ability to reduce photocarrier recombination and improve the utilization of the visible light spectrum nih.gov. Research has also been conducted on using bismuth sulfide (Bi₂S₃) and bismuth-doped titanium dioxide (Bi-TiO₂) as materials for photoanodes in DSSCs researchgate.netlibretexts.org. Doping TiO₂ with bismuth can increase light absorption in the visible region of the solar spectrum, leading to increased efficiency libretexts.org. These examples highlight the broader interest in bismuth compounds for advancing DSSC technology, providing a relevant context for the potential, albeit currently undocumented, application of bismuth precursors like ammonium bismuth citrate.

Synthesis of Bismuth-Based Nanoscintillators

The specific use of ammonium bismuth citrate for the synthesis of bismuth-based nanoscintillators is not detailed in available research. However, citrate-based synthesis routes, such as the citrate sol-gel method, are employed for producing other types of bismuth-containing nanoparticles, like bismuth oxide (Bi₂O₃) nanocrystallites tandfonline.com. These methods utilize the chelating properties of citric acid to control the nucleation and growth of nanoparticles tandfonline.com. For example, in the citrate gel method, a mixture of bismuth nitrate (B79036) and citric acid is heated to form a gel, which upon decomposition yields nanocrystalline particles tandfonline.com. While not directly applied to nanoscintillators, the established role of citrate in forming bismuth nanoparticles suggests a potential pathway for future research in this area.

Precursor for High-Temperature Superconducting Materials

Ammonium bismuth citrate, and more broadly bismuth citrate, serves as a key precursor in the synthesis of bismuth-containing high-temperature superconducting materials sibran.ruresearchgate.net. Specifically, it is used in the production of Bismuth Strontium Calcium Copper Oxide (BSCCO, pronounced "bisko") superconductors sigmaaldrich.com. The citrate pyrolysis method is an effective technique for synthesizing high-purity superconducting powders, offering an alternative to high-temperature solid-state reactions researchgate.net. In this process, metal nitrates are dissolved and mixed with citric acid, which acts as a chelating agent and fuel for combustion, leading to a homogenous precursor powder that is then calcined to form the final superconducting ceramic researchgate.net.

BSCCO superconductors are a family of materials with different critical temperatures (Tc) depending on their exact stoichiometry, commonly referred to by the ratio of their metallic ions sigmaaldrich.comresearchgate.net.

Table 1: Properties of Common BSCCO Superconductor Phases

| Compound Name | Abbreviation | Stoichiometric Formula | Critical Temperature (Tc) |

| Bismuth-2201 | Bi-2201 | Bi₂Sr₂CuO₆₊ₓ | ~33 K |

| Bismuth-2212 | Bi-2212 | Bi₂Sr₂CaCu₂O₈₊ₓ | ~96 K |

| Bismuth-2223 | Bi-2223 | Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ | ~108 K |

This table is based on data from multiple sources. sigmaaldrich.comresearchgate.net

The use of citrate precursors like ammonium bismuth citrate ensures a uniform distribution of the constituent metals on a molecular level, which is crucial for forming the correct crystalline phase of the superconductor.

Reagent in Analytical Chemistry

Ammonium bismuth citrate also functions as a specialized reagent in the field of analytical chemistry, particularly in molecular biology.

Sorbent for Solid Phase Extraction

The use of ammonium bismuth citrate as a sorbent material for solid-phase extraction (SPE) is not documented in the available scientific literature. SPE is a sample preparation technique that uses a solid adsorbent to isolate specific compounds from a solution tandfonline.comresearchgate.net. While various materials like silica gel, carbon nanotubes, and adsorption resins are used as sorbents for the preconcentration of bismuth as an analyte, there is no evidence to suggest that ammonium bismuth citrate itself is employed as the solid-phase sorbent material sibran.rusemanticscholar.org.

Enhancement of Laboratory Polymerase Chain Reaction (PCR) Amplification

A significant application of ammonium bismuth citrate in analytical chemistry is its role as an enhancer in Polymerase Chain Reaction (PCR), especially for amplifying DNA templates with high guanine-cytosine (GC) content nih.gov. High GC content makes DNA strands more difficult to separate (denature) during the PCR process, often leading to low reaction efficiency and specificity.

The enhancing effect is highly dependent on the concentration of ammonium bismuth citrate used. Studies show that there is an optimal concentration range for enhancement, with concentrations that are too high or too low being ineffective or even inhibitory to the reaction nih.gov.

Table 2: Effect of Ammonium Bismuth Citrate on GC-Rich PCR Amplification

| Target Gene | GC Content | Optimal Concentration for Enhancement | Observed Effect |

| GNAS1 promoter | ~84% | 0.22 nM | ~2-fold increase in target product compared to control |

| APOE gene | ~75.5% | 0.022 mM | ~1.2-fold increase in target product compared to control |

This table is based on data from a study on bismuth-based PCR enhancers. nih.gov

This application represents a novel use for bismuth-based materials in molecular genomics, providing a low-cost and efficient method for optimizing challenging PCR amplifications nih.govresearchgate.net.

Q & A

Q. What standardized methods are recommended for synthesizing ammonium bismuth citrate, and how can purity be validated?

Ammonium bismuth citrate is typically synthesized via co-precipitation by mixing bismuth nitrate with ammonium citrate under controlled pH (3.5–4.5). Purity validation requires:

- Elemental analysis (Bismuth content: 43–49% per assay ).

- FTIR spectroscopy to confirm citrate coordination (carboxylate stretches at 1600–1400 cm⁻¹).

- X-ray diffraction for crystallinity assessment (amorphous vs. crystalline phases).

- Thermogravimetric analysis (TGA) to verify water content (10H₂O per formula unit) .

Q. How does ammonium bismuth citrate behave in aqueous solutions, and what factors influence its stability?

Stability is pH-dependent:

- Below pH 2, dissociation into Bi³⁺ and citrate occurs, increasing ionic reactivity.

- At pH 5–7, colloidal bismuth citrate complexes form, relevant to biomedical applications.

- Stability can be monitored via dynamic light scattering (DLS) for particle size and zeta potential measurements. Always use degassed deionized water to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for ammonium bismuth citrate?

Discrepancies in FTIR or NMR data often arise from:

Q. What experimental designs optimize ammonium bismuth citrate for photocatalytic applications?

Key parameters include:

- Bandgap tuning : Dope with transition metals (e.g., Fe³⁺) and analyze via UV-Vis diffuse reflectance spectroscopy.

- Surface area enhancement : Synthesize mesoporous structures using templating agents (e.g., CTAB).

- Activity validation : Use methylene blue degradation assays under UV/visible light, comparing rate constants (k) with TiO₂ benchmarks .

Q. How do storage conditions impact the long-term stability of ammonium bismuth citrate?

Degradation pathways include:

- Hydrolysis : Store in airtight containers with desiccants (RH < 30%).

- Photoreduction : Use amber glassware to limit light exposure.

- Thermal decomposition : Avoid temperatures > 80°C; monitor via accelerated aging studies (TGA/DSC) .

Methodological Challenges & Solutions

Q. What strategies address poor reproducibility in synthesizing phase-pure ammonium bismuth citrate?

- Precision in pH control : Use automated titrators (±0.1 pH unit).

- Stoichiometric rigor : Confirm molar ratios via inductively coupled plasma mass spectrometry (ICP-MS) for Bi³⁺ and citrate .

- Documentation : Adhere to Beilstein Journal guidelines for experimental replication (e.g., reagent LOT numbers, instrument calibration logs) .

Q. How can computational modeling complement experimental studies of ammonium bismuth citrate?

- Density functional theory (DFT) : Simulate Bi–citrate coordination energies (e.g., Gaussian 16 with LANL2DZ basis sets).

- Molecular dynamics (MD) : Model aqueous stability under varying ionic strengths.

- Data validation : Cross-check computational results with experimental XRD and EXAFS .

Safety & Ethical Considerations

Q. What protocols mitigate risks when handling ammonium bismuth citrate in biomedical research?

- Toxicity screening : Follow SCCS/1499/12 guidelines for cytotoxicity assays (e.g., MTT on HEK293 cells).

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal.

- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure .

Data Presentation Guidelines

Q. How should researchers present conflicting thermal analysis data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.